1,1,1,3,3-Pentamethyl-3-phenyldisiloxane
Overview
Description
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a chemical compound with the molecular formula C11H20OSi2. It is a colorless to light-yellow liquid that is often used in various chemical and industrial applications due to its unique properties . This compound is part of the organosilicon family, which is known for its versatility and stability.
Preparation Methods
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl or aryl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules to improve their stability and functionality.
Medicine: This compound is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used as a coupling agent to improve the adhesion and durability of polymers
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of silicon, which can form stable bonds with other elements. In biological systems, it can interact with proteins and other biomolecules to enhance their properties .
Comparison with Similar Compounds
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane can be compared with other similar compounds such as:
- 1,1,1,3,3-Pentamethyl-3-phenyltrisiloxane
- 1,1,1,3,3-Pentamethyl-3-phenylsilane
- 1,1,1,3,3-Pentamethyl-3-phenylsiloxane
These compounds share similar structural features but differ in the number of silicon atoms and the presence of additional functional groups. The uniqueness of this compound lies in its specific balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
dimethyl-phenyl-trimethylsilyloxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20OSi2/c1-13(2,3)12-14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNQQNTZDFYVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164199 | |
Record name | Pentamethylphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14920-92-4 | |
Record name | Pentamethylphenyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14920-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentamethylphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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